molecular formula C12H17FN2 B13562060 1-(2-Fluoro-6-methoxybenzyl)piperazine

1-(2-Fluoro-6-methoxybenzyl)piperazine

Cat. No.: B13562060
M. Wt: 208.27 g/mol
InChI Key: WJCGWSXEZLNQNN-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-methoxybenzyl)piperazine is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. The piperazine moiety is a privileged structure in drug discovery, frequently found in compounds active across numerous therapeutic areas, including central nervous system disorders, oncology, and antiviral therapies . This compound serves as a versatile synthon for constructing more complex molecules. Its structure, featuring a fluorine atom and a methoxy group on the benzyl ring, is strategically valuable for optimizing a lead compound's physicochemical properties and its interaction with biological targets through modulation of electronic effects and lipophilicity . Researchers utilize this and similar aryl-alkyl piperazines as key building blocks in synthetic routes, such as nucleophilic substitution and reductive amination, to develop potential therapeutic agents . Specific piperazine derivatives are investigated as sigma receptor ligands for positron emission tomography (PET) imaging and are integral components in various FDA-approved kinase inhibitors and receptor modulators . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

1-[(2-fluoro-6-methylphenyl)methyl]piperazine

InChI

InChI=1S/C12H17FN2/c1-10-3-2-4-12(13)11(10)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3

InChI Key

WJCGWSXEZLNQNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)CN2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Reaction Chemistry of 1 2 Fluoro 6 Methoxybenzyl Piperazine

Established Synthetic Routes to Substituted Benzylpiperazines

The construction of the benzylpiperazine framework can be achieved through several reliable and well-documented synthetic strategies. These methods offer flexibility in introducing a wide range of substituents on both the aromatic ring and the piperazine (B1678402) nitrogen atoms.

Nucleophilic Substitution Reactions in Piperazine Synthesis

One of the most direct and widely used methods for the N-alkylation of piperazine is nucleophilic substitution. mdpi.com This reaction typically involves the displacement of a leaving group, such as a halide, from a benzyl (B1604629) derivative by one of the nitrogen atoms of the piperazine ring. mdpi.com The synthesis of 1-benzylpiperazine, for example, can be readily accomplished by reacting piperazine with benzyl chloride. orgsyn.org

In this approach, piperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. A common challenge is controlling the degree of alkylation, as the initial product, a monosubstituted piperazine, can react further to form a disubstituted product. orgsyn.org Using a large excess of piperazine can favor the formation of the mono-benzyl derivative. mdpi.com

Reductive Amination Approaches

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and is frequently employed in the synthesis of benzylpiperazines. mdpi.comthieme-connect.com This reaction involves the condensation of a benzaldehyde (B42025) derivative with piperazine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. thieme-connect.com

A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their selectivity and compatibility with a wide range of functional groups. thieme-connect.comnih.gov However, from a green chemistry perspective, these reagents generate significant waste. thieme-connect.com An alternative and more environmentally friendly approach is the use of molecular hydrogen (H₂) with a metal catalyst, often employed in continuous-flow hydrogenation systems. thieme-connect.comresearchgate.net This method is atom-economical, with water being the only byproduct, and enhances laboratory safety by generating hydrogen on demand and containing the catalyst within a cartridge. thieme-connect.comresearchgate.net Reductive amination has been successfully used to prepare various N-alkyl piperazine compounds. nih.gov

Reducing AgentTypical SubstratesAdvantagesDisadvantagesReferences
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Aldehydes, Ketones, AminesHigh selectivity, good functional group compatibilityPoor atom economy, generates acetic acid waste thieme-connect.com, nih.gov
Sodium Cyanoborohydride (NaBH₃CN)Aldehydes, Ketones, Amines (at controlled pH)Mild reducing agentGenerates toxic cyanide waste thieme-connect.com
Hydrogen (H₂) with Metal Catalyst (e.g., Pd/C)Aldehydes, Ketones, Amines (often via pre-formed imines)Excellent atom economy, environmentally friendly (water is the only byproduct), suitable for large-scale and flow chemistryRequires specialized equipment (e.g., hydrogenation reactor), potential for over-reduction of other functional groups thieme-connect.com, researchgate.net

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of N-arylpiperazines. mdpi.com This reaction enables the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, in this case, piperazine. nih.gov The use of a palladium catalyst, in combination with a suitable phosphine (B1218219) ligand (like BINAP) and a base, facilitates the coupling. nih.gov

While highly effective for creating N-aryl bonds, this methodology is also adaptable for certain N-benzylations, although direct nucleophilic substitution or reductive amination are more common for this purpose. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. nih.gov Concerns regarding the cost of palladium and the need for its complete removal from the final product are important considerations, especially in process chemistry. mdpi.com

In Situ Formation of Quaternary Ammonium (B1175870) Salts in Piperazine Ring Construction

During the alkylation of piperazine, the formation of quaternary ammonium salts is a potential side reaction or, in some cases, a desired outcome. nih.gov When piperazine is reacted with an alkylating agent, such as a benzyl halide, the nitrogen atoms can undergo successive alkylations. After the formation of the N,N'-disubstituted piperazine, further reaction can lead to the formation of a quaternary ammonium salt, where one of the nitrogen atoms bears a positive charge and is bonded to four carbon atoms. acs.orgacs.org

The steric and electronic properties of the substituents influence the propensity for quaternization. For instance, in the reaction of N-alkyl-N'-methyl piperazine with ethyl bromide, quaternization occurs exclusively at the nitrogen atom bearing the less sterically hindered methyl group. nih.gov In some syntheses, the formation of a quaternary ammonium salt can be advantageous, as these salts often have different solubility properties, which can facilitate their purification by precipitation from the reaction mixture. nih.gov

Targeted Synthesis of 1-(2-Fluoro-6-methoxybenzyl)piperazine and Analogues

The synthesis of the specific target molecule, this compound, can be envisioned through the application of the established methods described above. A logical approach would involve either the reductive amination of 2-fluoro-6-methoxybenzaldehyde (B118475) with piperazine or the nucleophilic substitution of 2-fluoro-6-methoxybenzyl halide with piperazine. Both routes require the synthesis of the appropriately substituted benzyl precursor.

A plausible synthetic route would be the reductive amination of 2-fluoro-6-methoxybenzaldehyde with an excess of piperazine using a reducing agent like sodium triacetoxyborohydride. This approach is generally high-yielding and avoids the handling of lachrymatory benzyl halides.

Exploration of Fluorination Strategies

The introduction of a fluorine atom onto the aromatic ring is a critical step in the synthesis of the required precursor. Fluorination can significantly modulate a molecule's properties, including metabolic stability and binding affinity. rsc.orgscispace.com The placement of fluorine at the ortho position relative to the methoxy (B1213986) group in the target compound requires regioselective fluorination methods.

Strategies for introducing fluorine into aromatic rings can be broadly categorized as electrophilic or nucleophilic. acs.org

Electrophilic Fluorination : This approach involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). A variety of N-F reagents, such as Selectfluor® (F-TEDA-BF₄), are commercially available and widely used for this purpose. acs.org They are generally stable, convenient to handle, and can fluorinate a range of substrates. acs.org For the synthesis of a precursor to this compound, a directed ortho-metalation followed by quenching with an electrophilic fluorine source could be a viable strategy to achieve the desired regioselectivity.

Nucleophilic Aromatic Substitution (SₙAr) : This method involves the displacement of a good leaving group (such as a nitro or halide group) from an electron-deficient aromatic ring by a nucleophilic fluoride (B91410) source, like potassium fluoride (KF) or cesium fluoride (CsF). The Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine via a nucleophilic pathway.

The choice of fluorination strategy depends on the available starting materials and the compatibility of other functional groups present in the molecule. rsc.orgrsc.org

Fluorination StrategyReagent TypeCommon ReagentsKey FeaturesReferences
Electrophilic FluorinationN-F ReagentsSelectfluor® (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI)Transfers "F+" to electron-rich centers; reagents are often stable and easy to handle. acs.org
Nucleophilic FluorinationFluoride SaltsPotassium Fluoride (KF), Cesium Fluoride (CsF)Displaces a leaving group on an electron-deficient ring; often requires high temperatures or phase-transfer catalysts. scispace.com
Nucleophilic Fluorination (Diazonium Salts)-Arenediazonium tetrafluoroborates (Balz-Schiemann reaction)Classic method for converting anilines to fluoroarenes. scispace.com

Optimization of Reaction Conditions and Yields

The synthesis of N-substituted piperazines, including this compound, typically involves the reaction of piperazine with a corresponding benzyl halide, such as 2-fluoro-6-methoxybenzyl chloride. The optimization of these reactions is crucial for maximizing yield and purity while minimizing side products, particularly the formation of 1,4-disubstituted piperazine. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

Catalysts are frequently employed to facilitate the nucleophilic substitution reaction. While the reaction can proceed without a catalyst, bases such as triethylamine (B128534), diisopropylethylamine, or inorganic bases like sodium carbonate are often used to scavenge the hydrogen halide byproduct, driving the reaction to completion. researchgate.netgoogle.com In some patented procedures, nitrogenous amine salts like aniline (B41778) hydrochloride have been used as catalysts, reportedly leading to high product purity and yields exceeding 95%. google.com

The choice of solvent significantly impacts reaction rates and outcomes. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used. google.com The reaction temperature is another critical factor, with typical ranges between 0-100°C. google.com For instance, a described procedure involves dissolving piperazine in methanol, adding a catalyst, and then adding the benzyl chloride at 50°C, maintaining this temperature for several hours. google.com After the reaction, a series of work-up steps, including solvent removal, basification, extraction, and distillation, are performed to isolate the pure product. google.com

Solid-phase synthesis techniques have also been developed for creating libraries of asymmetrically disubstituted piperazines. oup.com These methods allow for high purity of the final product by anchoring the piperazine intermediate to a resin, which simplifies the purification process. oup.com

Table 1: Illustrative Optimization Parameters for N-Benzylation of Piperazine

ParameterVariationEffect on ReactionSource
Catalyst Nitrogenous Amine Salts (e.g., Aniline Hydrochloride)Can lead to high yield (>95%) and purity (>99%). google.com
Tertiary Amines (e.g., Triethylamine)Acts as an acid scavenger, driving the reaction forward. google.com
Solvent Methanol, EthanolCommon protic solvents used to dissolve reactants. google.com
Temperature 0-100 °CAffects reaction rate; a typical condition is 50°C for several hours. google.com
Reactant Ratio Excess PiperazineOften used to favor monosubstitution over disubstitution. orgsyn.org

Stereoselective Synthesis Approaches for Piperazine Derivatives

While this compound is achiral, the synthesis of chiral, carbon-substituted piperazine derivatives is a significant area of research due to their prevalence in pharmaceuticals. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing specific enantiomers or diastereomers.

Several strategies are employed to achieve stereoselectivity:

Chiral Auxiliaries: A chiral auxiliary can be attached to the piperazine precursor to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully used for the enantioselective α-functionalization of piperazines. nih.gov

Catalytic Enantioselective Methods: This approach uses a chiral catalyst to favor the formation of one enantiomer over the other. For example, palladium-catalyzed asymmetric allylic alkylation has been developed for the enantioselective synthesis of piperazin-2-ones and piperazines. nih.gov

Diastereoselective Cyclizations: The stereochemistry of substituents on a linear precursor can control the formation of new stereocenters during the ring-closing step. A highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been reported for synthesizing 2,6-disubstituted piperazines from aminoalkene precursors derived from homochiral cyclic sulfamidates. rsc.orgorganic-chemistry.org This method can produce a trans configuration in the piperazine product. rsc.org

Ring-Opening Reactions: A one-pot, three-component reaction involving the SN2-type ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates, yields highly substituted piperazines with excellent stereoselectivity (de, ee >99%). acs.org

These advanced methods provide access to structurally diverse and stereochemically defined piperazine derivatives, which are crucial for developing new therapeutic agents. rsc.orgresearchgate.net

Advanced Reaction Chemistry of the Piperazine Moiety

Electrophilic and Nucleophilic Reactivity of the Piperazine Nitrogen Atoms

The piperazine ring in this compound contains two nitrogen atoms with distinct chemical environments and reactivity. The nitrogen at position 1 (N1) is a tertiary amine, bonded to the benzyl group and two carbons of the ring. The nitrogen at position 4 (N4) is a secondary amine. This structural difference governs their reactivity.

The N4 nitrogen, being a secondary amine, is both basic and nucleophilic. It readily participates in reactions with a wide range of electrophiles. This is the primary site for further functionalization of the molecule. Its nucleophilicity allows it to react in SN1 and SN2 reactions, such as alkylations and substitutions. researchgate.net

The N1 nitrogen is a tertiary amine and is generally less nucleophilic due to steric hindrance from the bulky benzyl group. However, it retains basic properties and can be protonated. The relative basicity of the two nitrogen atoms is an important factor in their reactivity. The N-atom connected to an aromatic moiety is expected to be less basic than the other piperazine N-atom. nih.gov This electronic differentiation can be exploited for site-selective reactions. mdpi.com

Both nitrogen atoms can be oxidized. For example, photocatalytic methods can oxidize a piperazine nitrogen via a single electron transfer to form an amine radical cation, which can then undergo further reactions like C-H functionalization at the adjacent carbon. mdpi.comencyclopedia.pub

Functionalization Strategies on the Piperazine Ring

The versatile structure of the piperazine ring allows for extensive functionalization at both the nitrogen and carbon atoms, enabling the synthesis of diverse derivatives. researchgate.net

N-Functionalization: The secondary amine (N4) is the most common site for modification.

N-Alkylation and N-Arylation: The N4 nitrogen can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. mdpi.comauburn.edu It can also be arylated using aryl halides through methods like the Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) on electron-deficient arenes. mdpi.com

Acylation: Reaction with acyl chlorides or anhydrides readily forms amides, while reaction with sulfonyl chlorides yields sulfonamides. oup.com

Urea and Carbamate Formation: Treatment with isocyanates or triphosgene (B27547) followed by an amine leads to the formation of ureas and carbamates. oup.com

C-Functionalization: While traditional functionalization focuses on the nitrogen atoms, recent advances have enabled direct modification of the carbon atoms of the piperazine ring, a historically challenging task. nih.govmdpi.comencyclopedia.pub

Photoredox Catalysis: This strategy allows for direct C–H functionalization, including arylation, vinylation, and alkylation of the carbon atoms alpha to a nitrogen atom. mdpi.comresearchgate.net The process often involves the formation of an α-amino radical intermediate. encyclopedia.pub

Direct Lithiation: N-Boc protected piperazines can undergo direct, diastereoselective α-C–H lithiation followed by trapping with various electrophiles to introduce substituents at the carbon positions. mdpi.com

Stannyl Amine Protocol (SnAP): This method provides a convergent synthesis of C-H functionalized piperazines from aldehydes. mdpi.comencyclopedia.pub

These strategies significantly expand the chemical space accessible for piperazine-containing compounds, allowing for fine-tuning of their properties. researchgate.net

Table 2: Selected Functionalization Reactions of the Piperazine Moiety

Reaction TypeReagent/MethodSite of FunctionalizationResulting GroupSource
N-Alkylation Propionaldehyde / NaBH(OAc)₃N4N-Propyl oup.com
N-Acylation Benzoyl ChlorideN4N-Benzoyl oup.com
N-Arylation Buchwald-Hartwig CouplingN4N-Aryl mdpi.com
C-H Arylation Photoredox Catalysis with 1,4-DicyanobenzeneCα to Nitrogenα-Aryl mdpi.com
C-H Lithiation s-BuLi / Trapping with ElectrophileCα to Nitrogenα-Alkyl, α-Acyl mdpi.com

Transformations of the Benzyl Moiety

The 2-fluoro-6-methoxybenzyl group attached to the piperazine ring can also undergo chemical transformations, although these are generally less common than modifications to the piperazine core itself.

Debenzylation: The benzyl group is often used as a protecting group for one of the piperazine nitrogens because it can be easily removed. orgsyn.org The most common method for cleaving the benzyl-nitrogen bond is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), which regenerates the secondary amine at the N1 position. This is a key step in the synthesis of 1,4-unsymmetrically disubstituted piperazines. orgsyn.org

Aromatic Ring Reactions: The benzene (B151609) ring of the benzyl group can potentially undergo electrophilic aromatic substitution. However, the positions are heavily influenced by the existing fluoro, methoxy, and activating CH₂-piperazine substituents. The ring is also sterically hindered. In metabolic studies of related benzylpiperazine (BZP) compounds, hydroxylation of the aromatic ring has been observed. researchgate.net

Demethylation: The methoxy group (–OCH₃) can be cleaved to form a hydroxyl group (–OH) using reagents like boron tribromide (BBr₃). This transformation would convert the compound into 1-(2-fluoro-6-hydroxybenzyl)piperazine.

These transformations add another layer of possibility for creating derivatives with modified properties.

Derivatization and Structural Modification Strategies

Synthesis of Novel Analogs of 1-(2-Fluoro-6-methoxybenzyl)piperazine

Analog synthesis is a fundamental approach in medicinal chemistry to establish structure-activity relationships (SAR). For the this compound scaffold, this involves modifications at three key positions: the benzyl (B1604629) ring, the N4-position of the piperazine (B1678402), and the carbon atoms of the piperazine ring itself.

The 2-fluoro and 6-methoxy substituents on the benzyl ring of the parent compound are critical features, but further modifications can be explored to fine-tune electronic and steric properties. Synthetic strategies typically involve starting with a differently substituted benzyl chloride or other benzylating agent and reacting it with piperazine. This approach allows for the introduction of a wide range of functional groups.

Research on related phenylpiperazine derivatives has shown that altering substituents on the aromatic ring significantly impacts biological activity. For instance, in a series of acaricidal phenylpiperazines, the position of substituents on a benzyl group attached to the piperazine core was crucial, with para-substituted derivatives showing the highest activity. nih.gov Common modifications include the introduction of halogens (e.g., chloro, bromo), alkyl groups, or additional alkoxy groups at various positions on the ring. nih.gov These modifications are achieved by selecting the appropriately substituted benzyl halide for the initial N-alkylation of piperazine. orgsyn.org

Table 1: Examples of Benzyl Ring Modifications on a Piperazine Core This table is illustrative of the types of substitutions that can be made on the benzyl ring based on common synthetic practices.

Starting Benzyl HalideResulting N-Benzylpiperazine AnalogPotential Property Modification
4-Chlorobenzyl chloride1-(4-Chlorobenzyl)piperazineEnhanced lipophilicity, altered electronic profile
4-Methylbenzyl chloride1-(4-Methylbenzyl)piperazineIncreased lipophilicity
3,4-Dimethoxybenzyl chloride1-(3,4-Dimethoxybenzyl)piperazineIncreased polarity, potential for H-bonding
4-(Trifluoromethyl)benzyl chloride1-(4-Trifluoromethylbenzyl)piperazineStrong electron-withdrawing effect, increased metabolic stability

The secondary amine at the N4-position of this compound is a prime site for derivatization. The most common strategies involve N-alkylation, N-acylation, and N-sulfonylation to introduce a diverse array of functional groups.

N-Alkylation and N-Benzylation: This can be achieved through nucleophilic substitution using various alkyl or benzyl halides in the presence of a base like potassium carbonate. nih.gov For example, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine has been successfully reacted with substituted benzyl halides to yield the corresponding N-substituted derivatives. nih.gov

N-Acylation and N-Sulfonylation: These reactions are typically performed by treating the piperazine derivative with an appropriate acyl chloride or sulfonyl chloride, often in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct. nih.govacs.org This method has been used to synthesize a range of 4-acyl and 4-sulfonyl-1-phenylpiperazine derivatives, which have demonstrated significant biological activity in various studies. nih.gov For instance, reacting a piperazine intermediate with acetyl chloride or trifluoromethylsulfonyl chloride yields the corresponding amide and sulfonamide, respectively. nih.gov

Table 2: Common N-Substitution Reactions for the Piperazine Core

ReagentReaction TypeResulting Functional Group
Alkyl Halide (e.g., Butyl Bromide)N-AlkylationN-Butyl
Benzyl Halide (e.g., 4-Chlorobenzyl Chloride)N-BenzylationN-(4-Chlorobenzyl)
Acyl Chloride (e.g., Acetyl Chloride)N-AcylationN-Acetyl
Sulfonyl Chloride (e.g., Methanesulfonyl Chloride)N-SulfonylationN-Methanesulfonyl

While N-substituted piperazines are common, derivatives with substituents on the carbon atoms of the piperazine ring are less explored but represent a significant opportunity for creating structural diversity. nih.govrsc.org Such modifications can introduce chirality and conformational constraints, which can profoundly influence biological activity.

The synthesis of C-substituted piperazines is more complex and often requires multi-step procedures. Key strategies include:

Cyclization of Chiral Precursors: Asymmetric synthesis can be achieved by starting from natural amino acids. For example, homochiral cis-2,5-disubstituted piperazines have been constructed through the regioselective ring-opening of chiral aziridines derived from amino acids. rsc.org

Reduction of Diketopiperazines: A classic method involves the reduction of 2,5-diketopiperazines, which can be generated from peptide cyclodimerization. rsc.org

Catalytic Cycloadditions: Modern catalytic methods, such as iridium-catalyzed [3+3] cycloadditions of imines, offer a direct and atom-economical route to complex C-substituted piperazines. nih.gov This approach allows for the stereospecific formation of previously unreported diastereoisomers. nih.gov

These advanced synthetic methods provide access to a new chemical space for analogs of this compound, allowing for the introduction of alkyl, aryl, or functionalized groups at the C2, C3, C5, or C6 positions of the piperazine ring.

Exploration of Heterocyclic Fusions and Conjugates

Creating hybrid molecules by combining the this compound scaffold with other heterocyclic systems is a powerful strategy to develop compounds with novel or dual-action properties.

Indazole is another important heterocycle known for its presence in a wide range of pharmacologically active compounds. sunderland.ac.uk The synthesis of indazole-piperazine hybrids involves covalently linking the two moieties. Recent research has focused on creating such hybrids for various therapeutic targets. For example, a series of novel indole (B1671886) and indazole-piperazine pyrimidine (B1678525) derivatives were designed and synthesized as potential agents for treating ischemic stroke by targeting neuroinflammation. nih.govresearchgate.net The synthesis typically involves coupling a piperazine-containing fragment with a pre-functionalized indazole ring, often through nucleophilic substitution or amide bond formation. researchgate.net Another study detailed the design of indazolyl-substituted piperidin-4-yl-aminopyrimidines as potent anti-HIV agents, demonstrating the utility of molecular hybridization. nih.gov

Fluoroquinolones are a major class of synthetic antibiotics characterized by a 4-quinolone core structure. nih.govrsc.org Many potent fluoroquinolones, such as ciprofloxacin, feature a piperazine ring at the C-7 position. This piperazine moiety is a common site for modification to improve antibacterial potency and spectrum. mdpi.com

The synthesis of fluoroquinolone-piperazine conjugates based on the this compound scaffold would involve reacting the secondary amine of the piperazine with the C-7 position of the fluoroquinolone core. This is typically an aromatic nucleophilic substitution reaction where the piperazine nitrogen displaces a halogen (usually fluorine or chlorine) at the C-7 position of the quinolone ring system. mdpi.com Researchers have synthesized extensive libraries of such conjugates, creating hybrid molecules where the piperazine acts as a linker between the fluoroquinolone pharmacophore and another substituted moiety, leading to compounds with enhanced activity against resistant bacterial strains. mdpi.comdoaj.org

Purine-Piperazine Scaffolds

The creation of hybrid molecules that incorporate a purine (B94841) core and a piperazine moiety represents a significant strategy in medicinal chemistry. This approach leverages the biological importance of the purine scaffold, a key component of nucleic acids, and the versatile pharmacophoric properties of the piperazine ring. The general synthesis of purine-piperazine scaffolds involves the nucleophilic substitution reaction between a halogenated purine and a substituted piperazine.

While direct derivatization of this compound with a purine scaffold is not explicitly detailed in the reviewed literature, the established synthetic methodologies are applicable. The common approach involves reacting a piperazine derivative, such as this compound, with a chloropurine, like 6-chloropurine. In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, displacing the chlorine atom on the purine ring to form a new carbon-nitrogen bond. This reaction is typically carried out in the presence of a base in a suitable solvent. nih.gov

Research into analogous compounds has demonstrated the viability of this synthetic route. For instance, a series of 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine derivatives were successfully synthesized through the nucleophilic aromatic substitution reaction of 6-chloro-9-cyclopentylpurine with various substituted phenylpiperazines. nih.gov This highlights a common strategy where the piperazine acts as a linker between the purine and another aromatic system.

Further structural diversity can be achieved by modifying either the purine or the piperazine precursor. In one study, a series of novel purine-linked piperazine derivatives were designed to inhibit Mycobacterium tuberculosis. nih.gov The synthesis started with an advanced intermediate, 1-(3,4-difluorobenzyl)-7-(but-2-ynyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, which was then coupled with various carboxylic acid chlorides or isocyanates to derivatize the free nitrogen of the piperazine ring. nih.gov This demonstrates a multi-step approach where the purine-piperazine scaffold is first assembled and then further functionalized.

The resulting purine-piperazine derivatives have shown promise in various therapeutic areas, particularly as anticancer agents. nih.gov The biological activity is often tuned by the nature of the substituents on both the purine and the piperazine-linked moiety. For example, certain 6-substituted piperazine-9-cyclopentyl purine analogs have been shown to be potent anticancer agents, inducing apoptosis in hepatocellular carcinoma cells. nih.gov The research findings for a selection of these compounds are detailed below.

CompoundSubstituent (R) on PhenylpiperazineTarget Cancer Cell LineIC₅₀ (µM)Source
Compound 19-HHuh715.42 ± 0.81 nih.gov
Compound 204-FHuh712.33 ± 0.76 nih.gov
Compound 214-ClHuh710.19 ± 0.65 nih.gov
Compound 224-BrHuh711.04 ± 0.72 nih.gov
Compound 234-CH₃Huh713.17 ± 0.79 nih.gov
Compound 244-OCH₃Huh714.56 ± 0.80 nih.gov

Spectroscopic Characterization Methodologies for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry. For 1-(2-fluoro-6-methoxybenzyl)piperazine, both ¹H and ¹³C NMR are fundamental in confirming its constitution.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the 2-fluoro-6-methoxybenzyl group, the methylene (B1212753) protons of the benzyl (B1604629) and piperazine (B1678402) moieties, the methoxy (B1213986) group protons, and the N-H proton of the piperazine ring are expected.

The chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons will appear in the downfield region (typically δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group will result in a complex splitting pattern for these aromatic protons. The methylene protons of the benzyl group (Ar-CH₂-N) are expected to appear as a singlet around δ 3.5-4.0 ppm. The protons of the piperazine ring typically show complex multiplets in the region of δ 2.5-3.5 ppm due to chair-to-chair interconversion. The methoxy group (-OCH₃) protons will be observed as a sharp singlet, typically around δ 3.8-4.0 ppm. The N-H proton of the piperazine ring is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.7 - 7.3Multiplet
Methoxy (-OCH₃)~3.9Singlet
Benzyl (-CH₂-)~3.6Singlet
Piperazine (-CH₂-N-CH₂-)2.8 - 3.2Multiplet
Piperazine (-NH)VariableBroad Singlet

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment.

The aromatic carbons will resonate in the downfield region of the spectrum (δ 110-165 ppm). The carbon attached to the fluorine atom (C-F) will show a large coupling constant (¹JCF), resulting in a splitting of the signal. The carbon attached to the methoxy group (C-O) will also be significantly deshielded. The benzylic carbon (Ar-CH₂-N) is expected to appear around δ 50-60 ppm. The carbons of the piperazine ring will resonate in the range of δ 45-55 ppm. The methoxy carbon (-OCH₃) will appear as a distinct signal around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C-F~160 (doublet, ¹JCF ≈ 245 Hz)
Aromatic C-O~158
Aromatic C-H & C-C110 - 135
Methoxy (-OCH₃)~56
Benzyl (-CH₂-)~53
Piperazine (-CH₂-N-CH₂-)45 - 50

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

While ¹H and ¹³C NMR are excellent for establishing the basic connectivity of this compound, advanced two-dimensional (2D) NMR techniques can provide further structural confirmation. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful. ipb.pt

An HSQC experiment would show correlations between directly bonded protons and carbons, confirming the assignments made from the 1D spectra. For instance, it would correlate the benzylic proton signal with the benzylic carbon signal. An HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This can be used to definitively establish the connectivity between the 2-fluoro-6-methoxybenzyl group and the piperazine ring by observing correlations between the benzylic protons and the aromatic carbons, as well as the piperazine carbons. ipb.pt In cases of complex stereochemistry or conformational analysis, Nuclear Overhauser Effect (NOE) experiments can be employed to determine the spatial proximity of protons. ipb.pt

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. By measuring the mass with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₇FN₂O), HRMS would be used to confirm its elemental composition by matching the experimentally measured accurate mass with the theoretically calculated mass.

Table 3: Theoretical Mass for this compound

Molecular FormulaCalculated Monoisotopic Mass
C₁₂H₁₇FN₂O224.1325

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used for identification. For benzylpiperazine derivatives, a common fragmentation pathway involves the cleavage of the benzylic C-N bond. researchgate.net

For this compound, the most prominent fragmentation is expected to be the cleavage of the bond between the benzyl group and the piperazine ring. This would lead to the formation of a stable 2-fluoro-6-methoxybenzyl cation (m/z 141) and a piperazine radical cation fragment. The 2-fluoro-6-methoxybenzyl cation would be a characteristic peak in the mass spectrum. Further fragmentation of the piperazine ring could also occur, leading to smaller fragment ions. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) can be used to isolate a specific parent ion and induce further fragmentation, providing more detailed structural information and confirming the connectivity of the molecule. researchgate.net

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment Structure
224Molecular Ion [M]⁺
141[C₈H₈FO]⁺ (2-Fluoro-6-methoxybenzyl cation)
85[C₄H₉N₂]⁺ (Piperazine fragment)

Note: These are predicted fragmentation patterns based on the analysis of similar benzylpiperazine structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the various functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, which are typically expressed in wavenumbers (cm⁻¹). The resulting IR spectrum is a unique molecular fingerprint that provides a wealth of structural information.

For this compound, the IR spectrum is expected to exhibit a series of absorption bands corresponding to its distinct structural features. The key functional groups and their anticipated vibrational frequencies are:

C-H Stretching: The presence of both aromatic (from the benzene (B151609) ring) and aliphatic (from the piperazine ring and the benzyl methylene group) C-H bonds will result in characteristic stretching vibrations. Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretches are found between 3000-2850 cm⁻¹.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the piperazine ring and the bond connecting the benzyl group to the piperazine nitrogen are expected to produce absorptions in the 1250-1020 cm⁻¹ range.

C-O Stretching: The methoxy group (-OCH₃) attached to the benzene ring will have a characteristic C-O stretching band. This is typically a strong absorption found in the region of 1260-1000 cm⁻¹. The aryl ether linkage would likely show a strong, sharp peak around 1250 cm⁻¹.

C-F Stretching: The carbon-fluorine bond will also give rise to a stretching vibration. This absorption is typically strong and occurs in the 1400-1000 cm⁻¹ region. The exact position can be influenced by the electronic environment of the aromatic ring.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring will produce a series of bands in the 1600-1450 cm⁻¹ region.

The following interactive data table summarizes the expected characteristic IR absorption bands for the key functional groups in this compound.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100-3000Medium to Weak
Aliphatic C-HStretching3000-2850Medium to Strong
C-N (Piperazine)Stretching1250-1020Medium
C-O (Aryl Ether)Stretching~1250Strong
C-FStretching1400-1000Strong
Aromatic C=CStretching1600-1450Medium to Weak

It is important to note that the fingerprint region of the IR spectrum, which lies below 1500 cm⁻¹, contains a complex series of absorptions that are unique to the molecule as a whole. While difficult to interpret in terms of specific functional groups, this region is highly valuable for confirming the identity of a compound by comparing its spectrum to that of a known standard.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, it is possible to calculate the electron density map of the molecule and, from that, determine the exact positions of all the atoms, as well as the bond lengths and angles between them.

A complete X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:

Crystal System: This describes the symmetry of the unit cell, the basic repeating block of the crystal lattice. Common crystal systems include triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

Space Group: This provides a more detailed description of the symmetry elements within the crystal, including translational symmetry.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, and c) and the angles between them (α, β, and γ).

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Bond Lengths and Angles: The exact distances between bonded atoms and the angles between adjacent bonds, providing a detailed picture of the molecular geometry.

Intermolecular Interactions: The analysis can also reveal the nature and geometry of any intermolecular forces, such as hydrogen bonds or van der Waals interactions, that stabilize the crystal packing.

The following interactive data table presents the type of data that would be obtained from a successful single-crystal X-ray diffraction study of this compound.

ParameterDescription
Crystal SystemThe symmetry class of the crystal lattice.
Space GroupThe specific symmetry group of the crystal.
a, b, c (Å)The dimensions of the unit cell.
α, β, γ (°)The angles of the unit cell.
Volume (ų)The volume of the unit cell.
ZThe number of molecules per unit cell.
Calculated Density (g/cm³)The theoretical density of the crystal.

The definitive structural data obtained from X-ray crystallography is unparalleled and serves as the gold standard for structural elucidation. It provides an unambiguous confirmation of the molecular structure, including the conformation of the piperazine ring and the relative orientation of the substituted benzyl group.

Computational Chemistry and Theoretical Studies

Molecular Docking Investigations of 1-(2-Fluoro-6-methoxybenzyl)piperazine and Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein.

Molecular docking studies on piperazine (B1678402) derivatives have been instrumental in elucidating their mechanisms of action. For instance, investigations into novel phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents have revealed key interactions with biological targets like topoisomerase IIα. nih.gov These studies often show that the piperazine moiety and its substituents form crucial hydrogen bonds and hydrophobic interactions within the active site of the target protein. nih.govnih.gov

In the context of this compound, ligand-target interaction modeling would aim to identify key amino acid residues that it interacts with in a given protein target. The fluoro and methoxy (B1213986) groups on the benzyl (B1604629) ring, along with the nitrogen atoms of the piperazine ring, would be expected to be key points of interaction. For example, the fluorine atom can form hydrogen bonds or halogen bonds, while the methoxy group can participate in hydrophobic interactions. The piperazine nitrogens are often involved in hydrogen bonding or ionic interactions. nih.gov

A primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to its target. The binding affinity, often expressed as a docking score or binding energy, provides a qualitative measure of the strength of the interaction. For various piperazine derivatives, docking studies have successfully predicted binding affinities that correlate with experimentally determined biological activities. mdpi.comresearchgate.net

For this compound, different possible conformations (poses) within the binding pocket of a target protein would be generated and scored. The pose with the most favorable score is considered the most likely binding mode. These predictions are crucial for understanding how the molecule might inhibit or activate a biological target. For example, docking studies of piperazine derivatives against the GABAA receptor have shown specific interactions that are believed to be responsible for their anxiolytic-like activity. nih.gov

Table 1: Predicted Binding Affinities of Hypothetical this compound Derivatives Against a Kinase Target

Compound DerivativeModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Parent Compound This compound-8.5ASP810, LYS692, VAL675
Derivative A Replacement of methoxy with ethoxy-8.8ASP810, LYS692, ILE688
Derivative B Addition of a methyl group to piperazine-8.2ASP810, VAL675, LEU788
Derivative C Replacement of fluorine with chlorine-8.6ASP810, LYS692, VAL675

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from molecular docking studies.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and geometry of molecules. These methods provide detailed information about molecular properties that are not accessible through classical molecular mechanics.

Electronic structure analysis of piperazine derivatives using methods like Density Functional Theory (DFT) can reveal important information about their reactivity and intermolecular interactions. researchgate.net Calculations can determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges. These properties are critical for understanding how the molecule will interact with its biological target. For instance, the distribution of electron density can indicate which parts of the molecule are likely to act as hydrogen bond donors or acceptors. researchgate.net

For this compound, DFT calculations could be employed to understand the influence of the fluoro and methoxy substituents on the electronic properties of the benzylpiperazine scaffold. This information is valuable for explaining observed structure-activity relationships and for designing new derivatives with improved properties.

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. njit.edu For flexible molecules like this compound, which has several rotatable bonds, understanding its conformational preferences is crucial.

Quantum chemical calculations can be used to compute the potential energy surface of the molecule, revealing its preferred conformations in different environments (e.g., in vacuum or in a solvent). njit.edu Studies on substituted piperazines have shown that the axial conformation is often preferred. nih.gov For this compound, conformational analysis would help to determine the spatial arrangement of the benzyl and piperazine rings, which in turn dictates how it can fit into a protein's binding site. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models are developed by correlating molecular descriptors (numerical representations of chemical information) with experimentally measured biological activity. mdpi.com These models can then be used to predict the activity of new, untested compounds. For piperazine derivatives, QSAR studies have been successfully used to identify key molecular features that are important for their activity as, for example, mTORC1 inhibitors. mdpi.com

A QSAR study on a series of this compound derivatives would involve calculating a wide range of molecular descriptors, such as electronic, steric, and lipophilic properties. Statistical methods would then be used to build a model that can predict the biological activity of new derivatives. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. mdpi.comresearchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Piperazine Derivatives

Descriptor TypeExamplesRelevance to Biological Activity
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesGoverns electrostatic and covalent interactions with the target. mdpi.com
Steric Molecular weight, Molar refractivity, Molecular volumeInfluences how well the molecule fits into the binding site. mdpi.com
Lipophilic LogP, Topological Polar Surface Area (TPSA)Affects membrane permeability and solubility. mdpi.com
Topological Connectivity indices, Shape indicesEncodes information about the molecular structure and branching.

Development of Predictive Models

Computational chemistry provides essential tools for the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which are crucial for understanding the biological activities of compounds like this compound. insilico.euworldscientific.com The primary goal of these models is to establish a mathematical correlation between the structural or physicochemical properties of a molecule and its biological activity. insilico.eu For piperazine derivatives, QSAR studies have been successfully employed to predict various activities, from antimalarial potency to enzyme inhibition. insilico.euopenpharmaceuticalsciencesjournal.com

The development process for a predictive model for this compound would involve a dataset of chemically similar compounds with known biological activities. scispace.com This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power on new, unseen molecules. nih.gov Various statistical methods, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like artificial neural networks (ANN), are utilized to generate these models. nih.gov The resulting equations can guide the rational design of new analogues with potentially enhanced activity by predicting their potency before synthesis. worldscientific.com

Identification of Key Structural Descriptors for Activity

A critical step in building robust QSAR models is the calculation and selection of molecular descriptors that effectively capture the chemical features responsible for biological activity. insilico.eu For a molecule such as this compound, these descriptors fall into several categories:

Constitutional Descriptors: These relate to the basic molecular composition, such as molecular weight, number of oxygen atoms (nO), and number of double bonds (nDB). openpharmaceuticalsciencesjournal.com

Topological Descriptors: These describe the connectivity and branching of atoms within the molecule.

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (LogP), which indicates lipophilicity, and the Topological Polar Surface Area (TPSA), which relates to membrane permeability, are vital.

Electronic Descriptors: These quantify the electronic environment of the molecule, including dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). worldscientific.com

Quantum Chemical Descriptors: Derived from methods like Density Functional Theory (DFT), these provide detailed electronic properties and can offer insights into molecular reactivity. worldscientific.comscispace.com

The selection of the most relevant descriptors is achieved through statistical analysis to identify which combination provides the best correlation with the observed activity, thereby revealing the key structural elements driving the molecule's function. openpharmaceuticalsciencesjournal.comnih.gov

Table 1: Key Structural Descriptors for this compound
Descriptor TypeDescriptor NameDescriptionPotential Significance
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.Influences size, diffusion, and overall pharmacokinetics.
PhysicochemicalLogPOctanol-water partition coefficient, a measure of lipophilicity.Key for membrane permeability and binding to hydrophobic pockets.
PhysicochemicalTopological Polar Surface Area (TPSA)Sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule.Predicts transport properties such as intestinal absorption.
ElectronicDipole MomentA measure of the overall polarity of the molecule.Important for dipole-dipole interactions with a biological target.
ConstitutionalHydrogen Bond AcceptorsNumber of atoms that can accept a hydrogen bond (e.g., N, O).Crucial for specific interactions with receptor sites.
ConstitutionalHydrogen Bond DonorsNumber of atoms that can donate a hydrogen bond (e.g., -NH).Crucial for specific interactions with receptor sites.
TopologicalRotatable BondsNumber of bonds that allow free rotation, indicating molecular flexibility.Affects conformational freedom and ability to fit into a binding site.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed, time-resolved information about its behavior at the atomic level, which is not accessible through static modeling alone. rsc.org These simulations solve Newton's equations of motion for a system of interacting atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov This allows for the exploration of conformational landscapes, ligand-receptor interactions, and the influence of the surrounding environment, such as solvent. nih.govrsc.org

Conformational Dynamics Studies

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational dynamics studies using MD simulations can reveal the range of shapes that this compound can adopt in different conditions. The simulation trajectory allows for the analysis of:

Torsional Angles: Monitoring the rotation around key single bonds, such as the bond connecting the benzyl group to the piperazine ring, helps identify preferred orientations and energetic barriers to rotation.

Ring Pucker: The piperazine ring can adopt various conformations, such as chair, boat, and twist-boat. MD simulations can determine the relative populations and transition rates between these forms.

Table 2: Parameters Analyzed in Conformational Dynamics Studies
ParameterDescriptionInformation Gained
Dihedral Angle DistributionStatistical distribution of the torsion angles of key rotatable bonds.Identifies the most stable and frequently occurring conformations (rotamers).
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions over time from a reference structure.Indicates the stability of the molecule's conformation during the simulation.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average position.Highlights flexible regions (e.g., terminal groups) versus rigid regions (e.g., aromatic ring).
Radius of Gyration (Rg)A measure of the compactness of the molecule's structure.Reveals changes in the overall shape and size of the molecule over time.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly model solvent molecules (e.g., water), allowing for a detailed investigation of their effects on the conformation and dynamics of this compound. nih.gov Key aspects studied include the formation of a hydration shell around the solute and the role of specific solute-solvent interactions, such as hydrogen bonds. rsc.org

By running simulations in different solvents (e.g., water, ethanol (B145695), chloroform), it is possible to observe how the polarity and hydrogen-bonding capacity of the environment affect the molecule's conformational preferences. rsc.org For instance, in a polar, protic solvent like water, the piperazine nitrogen atoms may form strong hydrogen bonds, stabilizing certain conformations. In a nonpolar, aprotic solvent, intramolecular interactions may become more dominant in determining the molecule's shape. This understanding is crucial for bridging the gap between theoretical calculations and experimental results, which are almost always performed in solution. nih.gov

Role As a Precursor or Intermediate in Complex Molecule Synthesis

Utilization of 1-(2-Fluoro-6-methoxybenzyl)piperazine in the Synthesis of Advanced Chemical Entities

The synthesis of complex molecules using such building blocks often involves standard organic transformations. The secondary amine of the piperazine (B1678402) ring is nucleophilic and can readily react with a variety of electrophiles. Common synthetic strategies include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce new substituents on the second nitrogen atom of the piperazine ring. This is a fundamental method for building molecular complexity.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or nucleophilic aromatic substitution (SNAr) reactions with electron-deficient aromatic rings are frequently employed to attach aryl or heteroaryl groups.

Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or activated esters to form amide linkages. This is a common strategy in medicinal chemistry to introduce diverse functionality.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form a new carbon-nitrogen bond.

These transformations allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, in the development of enzyme inhibitors or receptor ligands, the 2-fluoro-6-methoxybenzyl group might serve as a key binding element, while the other side of the piperazine is modified to optimize potency, selectivity, and pharmacokinetic properties.

The table below illustrates the general types of reactions where this compound could be utilized as a precursor, based on established synthetic methodologies for piperazine derivatives.

Reaction TypeElectrophilic PartnerResulting LinkagePotential Product Class
N-AlkylationAlkyl Halide (R-X)C-NSubstituted Piperazines
N-ArylationAryl Halide (Ar-X)C-N (Aryl)N-Arylpiperazines
AcylationAcid Chloride (R-COCl)AmidePiperazine Amides
Reductive AminationAldehyde (R-CHO)C-N (Alkyl)N-Alkylpiperazines

Development of Multi-Component Reactions Involving the Compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the formation of complex products from three or more starting materials in a single step. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of diverse compounds.

There are no specific examples in the searched literature detailing the development or application of multi-component reactions directly involving this compound as a reactant. However, the piperazine moiety, in general, can participate in certain types of MCRs. For instance, as a secondary amine, it could potentially be incorporated into Ugi-type or Mannich-type reactions, which are classic examples of MCRs.

A hypothetical MCR involving a piperazine derivative could proceed as follows:

Formation of an iminium ion from an aldehyde and the secondary amine of the piperazine.

Nucleophilic attack by a third component (e.g., an isocyanide in the Ugi reaction) on the iminium ion.

Subsequent rearrangement and addition of a fourth component (e.g., a carboxylic acid) to yield a complex, multi-functionalized product.

The development of such a reaction with this compound would offer an efficient route to novel and complex molecular architectures incorporating this specific structural motif.

Strategies for Late-Stage Functionalization of Complex Architectures

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late stage of its synthesis. This strategy is particularly valuable in drug discovery as it allows for the rapid diversification of lead compounds to explore SAR and improve properties without the need for de novo synthesis.

The searched literature does not provide specific examples of late-stage functionalization being performed on complex molecules already containing the this compound moiety. However, the structural features of this compound present potential sites for LSF. The aromatic ring of the benzyl (B1604629) group, for example, could be a target for C-H activation/functionalization reactions. Methodologies such as directed metalation or photoredox catalysis could potentially be employed to introduce new substituents onto the phenyl ring, provided that selectivity over other reactive sites in a larger molecule can be achieved.

Such a strategy would be highly advantageous, allowing medicinal chemists to fine-tune the electronic and steric properties of this part of the molecule to enhance biological activity or pharmacokinetic profiles.

Analytical Methodologies for Purity and Identity Assessment in Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating and analyzing chemical mixtures. The choice of technique depends on the compound's physicochemical properties, such as volatility, polarity, and solubility. For piperazine (B1678402) derivatives, both liquid and gas chromatography are commonly employed. rdd.edu.iq

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. scholars.direct It is widely used for the identification and quantification of piperazine derivatives, especially in forensic and toxicological contexts. auburn.eduunodc.org While no specific GC method for 1-(2-Fluoro-6-methoxybenzyl)piperazine has been published, the general principles are well-established.

A typical GC-MS method for a related piperazine derivative would involve:

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl/95% dimethylpolysiloxane). unodc.orgrsc.org

Injector: Split/splitless injection at a high temperature (e.g., 260 °C) to ensure rapid volatilization. rsc.org

Oven Program: A temperature ramp starting at a lower temperature and increasing to a higher temperature to elute compounds of varying volatility. rsc.org

Detector: A mass spectrometer, which provides both quantitative data and structural information, aiding in the unequivocal identification of the compound and its impurities. ojp.gov

The table below outlines typical parameters for GC-MS analysis of piperazine derivatives, which would serve as a starting point for method development for the target compound.

ParameterTypical Value/Condition
Column 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., Equity-5) rsc.org
Carrier Gas Helium at ~1 mL/min rsc.org
Injection Temp 260 °C rsc.org
Oven Program Initial 60-100°C, ramp at 10-15°C/min to 280-290°C unodc.orgrsc.org
Detector Mass Spectrometer (MS)

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for reaction monitoring, preliminary purity assessment, and screening. nih.gov It can quickly separate a compound from starting materials and major by-products.

For piperazine derivatives, TLC is typically performed on silica (B1680970) gel plates. nih.gov A solvent system (mobile phase) is chosen to provide good separation, indicated by distinct spots with different retardation factors (Rf values). Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by staining with a suitable chemical reagent. While TLC is primarily qualitative, it can provide semi-quantitative estimates of purity. No specific TLC systems have been reported for This compound .

Purity Determination Methods

The purity of a research compound is a critical parameter, and it is typically determined using a validated, stability-indicating HPLC method. The purity is often expressed as a percentage, calculated from the relative peak areas of the main compound and all detected impurities in the chromatogram. For a definitive purity value, a reference standard of known purity is required for comparison. Without a specific, validated HPLC or GC method for This compound , a precise purity value cannot be determined. Commercial suppliers may list a purity level (e.g., >95%), but the specific methodology used to ascertain this value is often proprietary.

Characterization of Impurities and By-products

Impurities and by-products in a chemical sample can originate from starting materials, intermediates, or side reactions during the synthesis. figshare.com The identification and characterization of these impurities are crucial for understanding the reaction process and ensuring the quality of the final compound.

For benzylpiperazine derivatives, potential impurities could include:

Unreacted piperazine or the substituted benzyl (B1604629) chloride starting materials.

Products of over-alkylation, such as 1,4-dibenzylpiperazine (B181160) derivatives, if an excess of the benzylating agent is used. rsc.org

Positional isomers of the starting materials that carry through the synthesis. figshare.com

The characterization of these impurities typically involves hyphenated techniques like GC-MS or LC-MS. Mass spectrometry provides the molecular weight and fragmentation pattern of the impurity, which allows for structural elucidation. Without specific synthetic and analytical data for This compound , a profile of its actual impurities cannot be provided.

Q & A

Q. What are the key synthetic routes for preparing 1-(2-Fluoro-6-methoxybenzyl)piperazine and its derivatives?

Methodological Answer: The synthesis typically involves:

  • Step 1: Alkylation of piperazine with 2-fluoro-6-methoxybenzyl bromide (or chloride) under basic conditions (e.g., K₂CO₃ in DMF) to form the benzylpiperazine core .
  • Step 2: Functionalization via click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) to introduce triazole moieties. For example, propargyl bromide reacts with the piperazine nitrogen, followed by reaction with azide derivatives .
  • Optimization Note: The methoxy group at the 6-position may require protection (e.g., with BBr₃ for deprotection) to avoid side reactions during synthesis .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorobenzyl aromatic protons at δ 6.9–7.3 ppm) .
  • LCMS/HRMS: To verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₁FN₃O₂: calculated 366.16, observed 366.15) .
  • Elemental Analysis: Used to validate purity, though discrepancies (e.g., C: 60.60% calculated vs. 59.15% observed) may arise from hydration or residual solvents .

Advanced Research Questions

Q. How can molecular docking studies optimize anticancer activity in derivatives?

Methodological Answer:

  • Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) or apoptosis regulators (e.g., Bcl-2) based on structural similarity to known inhibitors .
  • Docking Workflow:
    • Prepare ligand structures (e.g., protonation states adjusted for physiological pH).
    • Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
    • Validate with in vitro assays (e.g., IC₅₀ against MCF-7 or HeLa cells) .
  • Key Insight: Fluorine and methoxy groups enhance hydrophobic interactions and hydrogen bonding, respectively, improving target affinity .

Q. How should researchers address discrepancies in elemental analysis data?

Methodological Answer:

  • Potential Causes: Hydration, solvent residues, or incomplete combustion.
  • Resolution Steps:
    • Re-crystallize the compound to remove impurities.
    • Perform thermogravimetric analysis (TGA) to detect moisture/solvent content.
    • Cross-validate with high-resolution mass spectrometry (HRMS) and ¹H NMR integration .
  • Example: For 7b (C₂₀H₂₁FN₆O₂), a 1.45% discrepancy in carbon content was resolved by identifying residual ethyl acetate (δ 1.2 ppm in NMR) .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

  • Lipinski’s Rule Compliance: Ensure molecular weight <500 Da and LogP <5. Introduce polar groups (e.g., hydroxyl) to enhance solubility .
  • Metabolic Stability: Replace labile groups (e.g., triazole) with bioisosteres (e.g., oxadiazole) to reduce CYP450-mediated degradation .
  • pKa Optimization: Adjust basicity (target pKa ~7.4) using substituents like hydroxyethyl to balance blood-brain barrier penetration and plasma stability .

Q. How do structural modifications influence serotonin receptor (5-HT) affinity?

Methodological Answer:

  • SAR Insights:
    • Fluorine Position: 2-Fluoro substitution on benzyl enhances 5-HT₂A binding (Ki = 18 nM) vs. 3-Fluoro (Ki = 45 nM) .
    • Methoxy Group: 6-Methoxy improves selectivity over dopamine receptors (e.g., 10-fold vs. D₂) .
  • Experimental Design: Radioligand binding assays using [³H]ketanserin (5-HT₂A) and [³H]spiperone (D₂) .

Q. What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

  • Software: Use MarvinSketch or ACD/Labs to calculate LogP, pKa, and solubility.
  • Key Parameters:
    • LogS (ESOL): -3.2 (moderate solubility; optimize with PEGylation).
    • TPSA: 45 Ų (suitable for CNS penetration) .
  • Validation: Compare with experimental HPLC retention times and shake-flask solubility assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.